molecular formula C20H25NO3 B379892 2,6-Di-tert-butyl-4-(4-nitrophenyl)phenol

2,6-Di-tert-butyl-4-(4-nitrophenyl)phenol

Cat. No. B379892
M. Wt: 327.4g/mol
InChI Key: NFAPOEUBQBHZKR-UHFFFAOYSA-N
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Description

2,6-Di-tert-butyl-4-(4-nitrophenyl)phenol is a useful research compound. Its molecular formula is C20H25NO3 and its molecular weight is 327.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C20H25NO3

Molecular Weight

327.4g/mol

IUPAC Name

2,6-ditert-butyl-4-(4-nitrophenyl)phenol

InChI

InChI=1S/C20H25NO3/c1-19(2,3)16-11-14(12-17(18(16)22)20(4,5)6)13-7-9-15(10-8-13)21(23)24/h7-12,22H,1-6H3

InChI Key

NFAPOEUBQBHZKR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

A mixture of 12.0 g (300 mmol) of powdered sodium hydroxide, 24.7 g (120 mmol) of 2,6-di-tert-butylphenol, 15.7 g (100 mmol) of 1-chloro-4-nitrobenzene, and 120 mL of DMSO was stirred for 17 hours at 90° C. and poured into one liter of 1N HCl. The resulting aqueous mixture was extracted with three 250 mL portions of diethyl ether. Combination, drying (MgSO4), and concentration of the organic layers afforded a residue which was purified by two recrystallizations from ethanol-dichloromethane to give 22.3 g (68% yield) of 4-(4'-nitrophenyl)-2,6-di-tert-butylphenol which an also be named 3,5-bis-(1,1-dimethylethyl)-4'-nitro-(1,1'-biphenyl)-4-ol.
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12 g
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24.7 g
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15.7 g
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120 mL
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Synthesis routes and methods IV

Procedure details

A mixture of 12.0 g (300 mmol) of powdered sodium hydroxide, 24.7 g (120 mmol) of 2,6-di-tert-butylphenol, 15.7 g (100 mmol) of 1-chloro-4-nitrobenzene, and 120 mL of DMSO was stirred for 17 hours at 90° C. and poured into one liter of IN HC1. The resulting aqueous mixture was extracted with three 250 mL portions of diethyl ether. Combination, drying (MgSO4), and concentration of the organic layers afforded a residue which was purified by two recrystallizations from ethanol-dichloromethane to give 22.3 g (68% yield) of 4-(4'-nitrophenyl)-2,6-di-tert-butylphenol which can also be named 3,5-bis-(1,1-dimethylethyl)-4'-nitro-(1,1'-biphenyl)-4ol.
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12 g
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24.7 g
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15.7 g
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120 mL
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Synthesis routes and methods V

Procedure details

8.40 g (40.7 mmol) 2,6-di-tert-butylphenol was dissolved in 100 ml dried DMSO. 8 g (58 mmol) potassium carbonate and 7.6 g (54 mmol) p-fluoronitrobenzene were added into the DMSO solution. The DMSO solution was heated to 100˜120° C. for 12 hrs with stirring. Then the reaction mixture was allowed to cool to room temperature and poured into distilled water. The aqueous solution was acidified to pH 2˜4 and yellow precipitate was collected by filtration. The yellow precipitate was washed with water and dried. The crude yield was 75%. The yellow precipitate was purified by recrystallizing in cyanomethane, mp 157˜160° C.
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8.4 g
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7.6 g
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